molecular formula C22H22ClN5O3 B269672 N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide

Cat. No.: B269672
M. Wt: 439.9 g/mol
InChI Key: QYUJBKUWFFBTCY-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide is an organic compound that features a pyrazole ring, a phenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenoxyacetamide compounds, such as:

Uniqueness

N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-14(25-26-22(30)21-20(23)15(2)27-28(21)3)16-8-7-9-17(12-16)24-19(29)13-31-18-10-5-4-6-11-18/h4-12H,13H2,1-3H3,(H,24,29)(H,26,30)/b25-14+

InChI Key

QYUJBKUWFFBTCY-AFUMVMLFSA-N

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

Origin of Product

United States

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